4-Methyl-5-oxohexanenitrile

Process Chemistry Purification Ketonitrile Intermediates

4-Methyl-5-oxohexanenitrile (CAS 10413-01-1) is a bifunctional δ-ketonitrile building block bearing both a ketone carbonyl and a cyano group on a branched C7 aliphatic scaffold. The molecule features a 4-methyl substituent on the hexane backbone, yielding a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g·mol⁻¹.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 10413-01-1
Cat. No. B077940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxohexanenitrile
CAS10413-01-1
Synonyms4-METHYL-5-OXO-HEXANENITRILE
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(CCC#N)C(=O)C
InChIInChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3
InChIKeyNWVJJSXURDQKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-oxohexanenitrile (CAS 10413-01-1): Core Identity for Procurement and Research Evaluation


4-Methyl-5-oxohexanenitrile (CAS 10413-01-1) is a bifunctional δ-ketonitrile building block bearing both a ketone carbonyl and a cyano group on a branched C7 aliphatic scaffold [1]. The molecule features a 4-methyl substituent on the hexane backbone, yielding a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g·mol⁻¹ [1]. Its canonical SMILES is N#CCCC(C(=O)C)C, and it is also indexed under the synonyms 3-(2-cyanoethyl)-2-butanone and 4-methyl-5-oxocapronitrile [1]. Reported physical properties include a density of 0.951 g·cm⁻³ at 25 °C and a boiling point of 54 °C at 0.2 Torr [1]. These characteristics position the compound as a reactive intermediate for heterocyclic synthesis, pharmaceutical precursor elaboration, and fine-chemical transformations.

Workflow
Heterocyclic synthesis building block
Selection Logic
4-Methyl substitution required for targeted product skeleton
Use Context
Pharmaceutical intermediate and fine-chemical transformations

Why Generic 5-Oxohexanenitrile Analogs Cannot Substitute for 4-Methyl-5-oxohexanenitrile (CAS 10413-01-1) in Regioselective Syntheses


The 4-methyl branch in 4-methyl-5-oxohexanenitrile is not a passive spectator; it exerts steric and electronic effects that directly govern the regiochemical outcome of condensation and cyclocondensation reactions. Unsubstituted 5-oxohexanenitrile and dimethylated variants (e.g., 2,4-dimethyl-5-oxohexanenitrile [1]) possess different steric profiles and α‑C–H acidity patterns, which have been shown to alter reaction yields, isomer distributions, and catalyst turnover in patent-documented processes for pyridine and cyclohexenone synthesis [2][3]. Consequently, procurement of the exact 4‑methyl substitution pattern is mandatory when a synthetic route has been validated with this specific congener, as even a single additional methyl group or its absence can shift the product distribution toward undesired isomers or lower the overall yield [2].

Unsubstituted 5-oxohexanenitrile lacks the 4-methyl group, which may shift product distribution toward undesired isomers in validated synthetic routes.
Dimethylated analogs possess different steric profiles and α‑C–H acidity patterns, which can alter reaction yields and isomer ratios compared to the mono-methyl target compound.
Procurement of the exact 4-methyl substitution pattern may be mandatory when a process has been validated with this specific congener; even small structural changes can lower yield.

Quantitative Differentiation Evidence for 4-Methyl-5-oxohexanenitrile (CAS 10413-01-1) – Direct Comparator Data


Volatility Advantage: Lower Boiling Point vs. 2,4-Dimethyl-5-oxohexanenitrile Enables Milder Distillative Purification

4-Methyl-5-oxohexanenitrile exhibits a significantly lower boiling point than its 2,4-dimethyl analog, which translates to milder distillation conditions and reduced thermal degradation risk during purification. The target compound boils at 54 °C at 0.2 Torr [1], whereas 2,4-dimethyl-5-oxohexanenitrile, bearing an extra α-methyl group, requires higher temperature due to increased molecular weight (139.19 vs. 125.17 g·mol⁻¹) and enhanced van der Waals interactions. Although a direct boiling-point value for the dimethyl analog at identical pressure is not reported in the same dataset, the molecular-weight differential of 14.02 g·mol⁻¹ (≈11 %) and the additional branching predict a boiling-point elevation of at least 15–25 °C based on homologous series trends. This difference materially impacts the energy cost and equipment requirements for vacuum distillation.

Boiling point vs. dimethyl analog
Class-level inference
Estimated ≥15–25 °C lower boiling point for the target compound
Supports milder distillative purification and reduced thermal degradation risk.
Comparator boiling point not reported; estimate based on homologous series trends.
Process Chemistry Purification Ketonitrile Intermediates

Density and Handling: Measured Density of 0.951 g·cm⁻³ Differentiates from Heavier Dimethyl Congeners

The experimentally measured density of 4-methyl-5-oxohexanenitrile is 0.951 g·cm⁻³ at 25 °C [1]. In contrast, 2,4-dimethyl-5-oxohexanenitrile (MW 139.19) is expected to show a density approximately 5–8 % higher based on the increased mass per unit volume typical of homologous alkyl nitriles. While a measured density for the dimethyl analog is not available in the public domain, the 0.951 g·cm⁻³ value for the target compound places it in a favorable range for liquid–liquid extraction and phase-separation operations where a density below water (1.0 g·cm⁻³) is advantageous for organic-layer collection.

Density vs. dimethyl congener
Class-level inference
0.951 g·cm⁻³ (measured)
Density below water may simplify phase separation during aqueous workup.
Comparator density estimated; measured value not publicly available.
Physical Property Formulation Solvent Compatibility

Divergent Synthetic Utility: 4-Methyl-5-oxohexanenitrile is Documented for Pyrazinamide and Vitamin B6 Pathways, Whereas 5-Oxohexanenitrile Targets Pyridine Scaffolds

Vendor technical documentation and patent literature establish a clear divergence in end-use chemistry. 4-Methyl-5-oxohexanenitrile is explicitly cited as an intermediate in the synthesis of the antitubercular agent pyrazinamide and vitamin B6 . In contrast, the unsubstituted 5-oxohexanenitrile has been demonstrated in palladium-catalyzed cascade reactions with arylboronic acids to yield 2‑methylpyridines [1]. This bifurcation means that a medicinal chemistry program targeting pyrazinamide analogs or vitamin B6 derivatives cannot simply replace the 4‑methyl compound with 5-oxohexanenitrile, because the latter lacks the 4-methyl substituent required for the correct substitution pattern in the final heterocyclic product.

Synthetic end-use divergence
Cross-study comparable
Target: pyrazinamide & vitamin B6; Comparator: 2-methylpyridine synthesis
Documented application divergence prevents direct substitution for pyrazinamide or vitamin B6 pathways.
Application context from vendor documentation and primary literature.
Pharmaceutical Intermediate Heterocyclic Synthesis Route Scouting

Patent-Backed Isomer Control: 4-Methyl Substitution Minimizes Undesired Isomer Formation Relative to Unsubstituted 5-Oxohexanenitrile

Patent US5254712A explicitly discloses that the preparation of 2,4-dimethyl-5-oxohexanenitrile was developed to avert the formation of undesirable isomers that plague the synthesis of unsubstituted 5-oxohexanenitrile from methyl ketones and α,β-unsaturated nitriles [1]. While the target compound, 4-methyl-5-oxohexanenitrile, is the mono-methylated analog, the same patent family (JPH04253946A) teaches that the presence and position of the methyl substituent(s) directly affect the isomer ratio and overall yield [1][2]. Specifically, the 4-methyl group precludes enolization at the C4 position, thereby reducing competing pathways that lead to constitutional isomers. Although exact isomer ratios are not published for the mono-methyl case, the principle is well established in the patent disclosure: alkyl substitution at the α- or β‑position of the ketone partner alters the kinetic acidity and directs the cyanoethylation regiochemistry. This teaching implies that 4-methyl-5-oxohexanenitrile offers an intermediate selectivity profile—superior to unsubstituted 5-oxohexanenitrile but distinct from the 2,4‑dimethyl variant—which may be optimal for routes requiring a balance between reactivity and isomer purity.

Isomer formation control
Class-level inference
4-Methyl substitution reduces enolization-driven isomer pathways
May improve isomer purity and reduce downstream purification burden.
Exact isomer ratios not published; inference from patent disclosure.
Process Patent Isomer Selectivity Industrial Synthesis

High-Return Application Scenarios for 4-Methyl-5-oxohexanenitrile (CAS 10413-01-1)


Synthesis of Pyrazinamide Analogs for Antitubercular Drug Discovery

Medicinal chemistry teams pursuing novel pyrazinamide derivatives can employ 4-methyl-5-oxohexanenitrile as a late-stage intermediate that already embeds the 4‑methyl substitution required in the pyrazine core. Vendor documentation confirms the compound's established role in pyrazinamide synthesis , and procurement of this specific congener avoids the need to install the methyl group through additional synthetic steps. Compared to using unsubstituted 5-oxohexanenitrile followed by C‑H methylation, the direct use of the 4‑methyl ketonitrile reduces step count and eliminates the regioselectivity challenges associated with late-stage C–H functionalization.

Vitamin B6 (Pyridoxine) Precursor Development

The compound is a documented intermediate in vitamin B6 synthesis . For process chemists developing scalable routes to pyridoxine or its derivatives, 4‑methyl-5-oxohexanenitrile provides the correct carbon skeleton and oxidation state at the ketone position, enabling cyclocondensation with appropriate 1,3‑dicarbonyl or enamine partners to construct the pyridine ring of vitamin B6. The lower boiling point (54 °C at 0.2 Torr) relative to dimethylated analogs facilitates solvent switching and purification during multi-step campaigns [1].

Regioselective Heterocycle Construction via Ketonitrile Cyclocondensation

Research groups exploring the synthesis of polysubstituted pyridines, pyrroles, or cyclohexenones can leverage the differentiated reactivity of 4‑methyl-5-oxohexanenitrile. Its δ‑ketonitrile architecture enables tandem nucleophilic addition / cyclodehydration sequences, and the 4‑methyl substituent provides steric bias that directs regiochemistry in cyclization steps. The compound's density of 0.951 g·cm⁻³ simplifies aqueous workup in small-scale parallel synthesis, making it practical for library production in medicinal chemistry settings [1].

Process Development and Scale-Up of Methyl-Substituted Ketonitrile Intermediates

For kilo-lab and pilot-plant teams, the compound's favorable physical properties—specifically the sub-ambient density and moderate vacuum boiling point—reduce the energy and equipment demands of distillation-based purification compared to heavier dimethyl congeners. The patent literature's emphasis on isomer control through alkyl substitution [2] further supports the selection of 4‑methyl-5-oxohexanenitrile as a process-friendly intermediate when isomer purity is critical and the synthetic target does not require the additional α‑methyl group of the 2,4‑dimethyl analog.

Application
Selection Property
Validation Focus
Pyrazinamide analog synthesis
Pre-installed 4-methyl substitution
Pyrazine core elaboration without late-stage methylation
Vitamin B6 precursor development
Correct carbon skeleton and oxidation state
Cyclocondensation reaction compatibility and purification profile
Regioselective heterocycle construction
Steric bias from 4-methyl group
Regiochemical outcome in cyclization steps and workup efficiency
Ketonitrile intermediate scale-up
Favorable physical properties for distillation
Isomer purity maintenance and energy demand of purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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